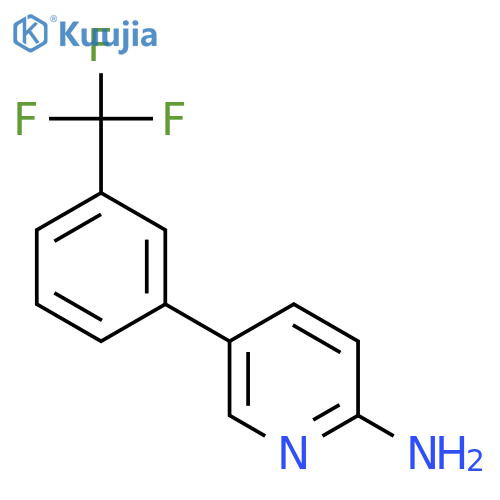Cas no 163563-17-5 (5-3-(Trifluoromethyl)phenylpyridin-2-amine)

163563-17-5 structure
商品名:5-3-(Trifluoromethyl)phenylpyridin-2-amine
5-3-(Trifluoromethyl)phenylpyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(3-(Trifluoromethyl)phenyl)pyridin-2-amine
- 5-[3-(trifluoromethyl)phenyl]pyridin-2-amine
- 163563-17-5
- 2-Amino-5-(3-(trifluoromethyl)phenyl)pyridine
- 5-[3-(Trifluoromethyl)phenyl]-2-pyridinamine
- HZNFABRHAXANIU-UHFFFAOYSA-N
- MFCD06802142
- DTXSID20437233
- EN300-114983
- J-516604
- AKOS000124543
- 2-Pyridinamine, 5-[3-(trifluoromethyl)phenyl]-
- Z363993760
- DB-295671
- 5-3-(Trifluoromethyl)phenylpyridin-2-amine
-
- MDL: MFCD06802142
- インチ: InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-2-8(6-10)9-4-5-11(16)17-7-9/h1-7H,(H2,16,17)
- InChIKey: HZNFABRHAXANIU-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=N)C=C2
計算された属性
- せいみつぶんしりょう: 238.07178278g/mol
- どういたいしつりょう: 238.07178278g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 329.3±42.0 °C at 760 mmHg
- フラッシュポイント: 152.9±27.9 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
5-3-(Trifluoromethyl)phenylpyridin-2-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-3-(Trifluoromethyl)phenylpyridin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013007556-500mg |
2-Amino-5-(3-(trifluoromethyl)phenyl)pyridine |
163563-17-5 | 97% | 500mg |
831.30 USD | 2021-07-04 | |
| Enamine | EN300-114983-0.1g |
5-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
163563-17-5 | 95% | 0.1g |
$262.0 | 2023-10-25 | |
| Alichem | A013007556-250mg |
2-Amino-5-(3-(trifluoromethyl)phenyl)pyridine |
163563-17-5 | 97% | 250mg |
499.20 USD | 2021-07-04 | |
| Chemenu | CM173291-1g |
5-(3-(trifluoromethyl)phenyl)pyridin-2-amine |
163563-17-5 | 95% | 1g |
$594 | 2021-08-05 | |
| TRC | T900850-25mg |
5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine |
163563-17-5 | 25mg |
$ 70.00 | 2022-06-02 | ||
| A2B Chem LLC | AA85608-50mg |
5-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
163563-17-5 | 95% | 50mg |
$220.00 | 2024-04-20 | |
| 1PlusChem | 1P001UO8-250mg |
2-Pyridinamine, 5-[3-(trifluoromethyl)phenyl]- |
163563-17-5 | 95% | 250mg |
$518.00 | 2025-02-19 | |
| 1PlusChem | 1P001UO8-5g |
2-Pyridinamine, 5-[3-(trifluoromethyl)phenyl]- |
163563-17-5 | 95% | 5g |
$2773.00 | 2023-12-20 | |
| Enamine | EN300-114983-5g |
5-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
163563-17-5 | 95% | 5g |
$2193.0 | 2023-10-25 | |
| 1PlusChem | 1P001UO8-500mg |
2-Pyridinamine, 5-[3-(trifluoromethyl)phenyl]- |
163563-17-5 | 95% | 500mg |
$787.00 | 2025-02-19 |
5-3-(Trifluoromethyl)phenylpyridin-2-amine 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
163563-17-5 (5-3-(Trifluoromethyl)phenylpyridin-2-amine) 関連製品
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 4770-00-7(3-cyano-4-nitroindole)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 61389-26-2(Lignoceric Acid-d4)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
